molecular formula C10H9NO3 B3353529 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone CAS No. 55099-17-7

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone

Cat. No.: B3353529
CAS No.: 55099-17-7
M. Wt: 191.18 g/mol
InChI Key: OQYUROIQQZKCTH-UHFFFAOYSA-N
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Description

1-(4,7-Dihydroxy-1H-indol-3-yl)ethanone is a synthetic indole derivative designed for research and development purposes. The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules and pharmaceuticals . This particular compound features a acetyl substituent at the 3-position of the indole ring, a modification known to be significant in various pharmacologically active compounds . Furthermore, the presence of hydroxyl groups at the 4 and 7 positions may influence the compound's physicochemical properties and its potential biological activity. Researchers are exploring indole-based compounds for a wide spectrum of applications, including as core structures in the development of new anti-infective agents . Indole derivatives have garnered significant interest for their potential against neglected tropical diseases and as antimicrobial agents . The specific research value of this compound may lie in its use as a key synthetic intermediate for the construction of more complex heterocyclic systems, such as chromenol, quinoline, or thiopyran-based structures, which are often investigated for their enhanced biological profiles . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5(12)6-4-11-10-8(14)3-2-7(13)9(6)10/h2-4,11,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUROIQQZKCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CC(=C12)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311550
Record name 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55099-17-7
Record name NSC243837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone typically involves the reaction of appropriate indole derivatives with specific reagents under controlled conditions. One common method includes the use of hydrazones and dihydrofurans, which are heated to high temperatures to yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical reactions using catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Methoxy Groups: The dihydroxy substitution in the target compound increases polarity compared to methoxy analogs (e.g., 1-(4-methoxy-1H-indol-3-yl)ethanone), which exhibit higher lipophilicity .
  • N-Substituents : Alkylation (e.g., N1-pentyl in ) or sulfonylation (e.g., N-tosyl in ) reduces hydrogen-bonding capacity but enhances membrane permeability.
  • Electron-Withdrawing Groups : Nitro and sulfonyl substituents (e.g., ) improve bioactivity in some contexts but may reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone and ensuring purity?

  • Synthesis : Multi-step organic reactions are typically required, starting with indole derivatives. For example, Friedel-Crafts acylation or condensation reactions under anhydrous conditions may introduce the ethanone group .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC with UV detection (λ = 254 nm) is advised to isolate the compound. Monitor purity via TLC (Rf comparison) and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation : Mass spectrometry (ESI-MS or HRMS) and elemental analysis (C, H, N) verify molecular weight and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : Use ¹H and ¹³C NMR in DMSO-d6 to identify hydroxyl protons (δ 9.5–10.5 ppm), aromatic indole protons, and the ethanone carbonyl signal (δ 190–210 ppm in ¹³C). Assign spin-spin coupling for substituent positioning .
  • IR Spectroscopy : Detect O-H stretching (3200–3500 cm⁻¹) and carbonyl stretching (1650–1750 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL or similar software for single-crystal structure refinement .

Advanced Research Questions

Q. How can conflicting hydrogen-bonding patterns in crystallographic vs. solution-phase studies be resolved?

  • Comparative Analysis : Perform X-ray crystallography (using SHELX programs ) and compare with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) to reconcile solid-state vs. solution-phase hydrogen bonding .
  • Solvent Effects : Conduct variable-temperature NMR in polar (DMSO) and non-polar (CDCl₃) solvents to assess solvent-dependent conformational changes .

Q. What methodological strategies are essential for evaluating its biological activity and structure-activity relationships (SAR)?

  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement). Include positive controls (e.g., doxorubicin) and solvent controls .
  • SAR Studies : Synthesize derivatives (e.g., methyl ethers or halogenated analogs) to isolate the roles of hydroxyl and ethanone groups. Compare logP (via XlogP ) and topological polar surface area (TPSA) to correlate hydrophobicity with activity .

Q. How can stability and degradation pathways be systematically investigated under physiological conditions?

  • Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-UV. Identify byproducts using LC-MS/MS .
  • Reactivity Analysis : Perform kinetic studies (UV-vis spectroscopy) to track carbonyl group reactivity with nucleophiles (e.g., glutathione) under simulated physiological conditions .

Data Contradiction and Validation

Q. How to address discrepancies in reported LogP values across databases?

  • Experimental Validation : Measure LogP experimentally via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., Molinspiration or ACD/Labs). Adjust for ionization using the Henderson-Hasselbalch equation .
  • Meta-Analysis : Cross-reference data from NIST Chemistry WebBook , PubChem , and EPA DSSTox to identify outliers and potential measurement errors.

Methodological Notes

  • Safety : Follow GHS guidelines for handling (wear PPE, avoid inhalation) due to potential acute toxicity (H302) and skin irritation (H315) .
  • Data Reproducibility : Use reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone ) to calibrate analytical instruments and validate protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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